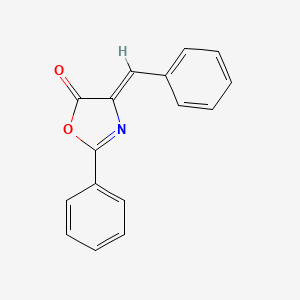

4-Benzylidene-2-phenyl-2-oxazolin-5-one

Übersicht

Beschreibung

4-Benzylidene-2-phenyl-2-oxazolin-5-one, also known as 4-benzal-2-phenyl-5-oxazolone, is an azlactone compound. It is characterized by its unique structure, which includes a benzylidene group attached to an oxazolinone ring. This compound has been studied for its interesting photochemical properties, including geometric isomerization and hydrogen abstraction from solvents .

Vorbereitungsmethoden

The synthesis of 4-Benzylidene-2-phenyl-2-oxazolin-5-one typically involves the condensation of benzaldehyde with hippuric acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the oxazolinone ring. The reaction conditions often include the use of acetic anhydride and a catalytic amount of sulfuric acid to facilitate the cyclization process .

Analyse Chemischer Reaktionen

4-Benzylidene-2-phenyl-2-oxazolin-5-one undergoes several types of chemical reactions, including:

Geometric Isomerization: This photochemical process involves the conversion between different geometric isomers of the compound under the influence of light.

Hydrogen Abstraction: This reaction involves the removal of a hydrogen atom from a solvent molecule, facilitated by the compound’s photochemical properties.

Common reagents used in these reactions include light sources for photochemical reactions and solvents that can participate in hydrogen abstraction.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Benzylidene-2-phenyl-2-oxazolin-5-one features a five-membered ring containing nitrogen and oxygen atoms, contributing to its unique chemical reactivity. Its molecular formula is , with a molecular weight of approximately 249.26 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic chemistry.

Chemistry

In the realm of synthetic chemistry, this compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its ability to undergo oxidation, reduction, and substitution reactions facilitates the development of new materials and pharmaceuticals.

Biology

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Activity : It has been shown to possess significant antimicrobial properties against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for several microorganisms are summarized in Table 1.

| Microorganism | MIC (mg/ml) | MBC (mg/ml) | Biofilm Formation Inhibition |

|---|---|---|---|

| E. coli ATCC 25922 | 0.4 | 12.5 | Yes |

| P. aeruginosa ATCC 27853 | 0.2 | 12.5 | Yes |

| S. aureus ATCC 25923 | 6.25 | 13.12 | Yes |

| B. cereus PTCC 1015 | - | 0.05 | Yes |

| C. albicans PTCC 5011 | 0.05 | 6.25 | Yes |

This table illustrates the compound's effectiveness in inhibiting microbial growth and biofilm formation, particularly in Staphylococcus aureus, where it significantly reduces the expression of the icaA gene associated with biofilm development .

Medicine

The anticancer potential of this compound has been extensively studied, particularly against breast cancer cell lines such as MCF-7. In vitro studies indicate that the compound induces apoptosis in cancer cells, suggesting its potential as a therapeutic agent.

Case Study: MCF-7 Cell Line

In vitro experiments demonstrated that treatment with varying concentrations (0.01, 0.1, and 1 mg/ml) resulted in a significant decrease in cell viability among MCF-7 cells, indicating its cytotoxic effects . The mechanism involves disrupting critical cellular signaling pathways necessary for cancer cell survival.

The biological activities of this compound can be summarized as follows:

- Antimicrobial Properties : Effective against various bacterial strains and fungi.

- Anticancer Effects : Induces apoptosis in cancer cell lines.

- Potential Anti-inflammatory Effects : Preliminary studies suggest inhibition of inflammatory mediators.

Wirkmechanismus

The primary mechanisms by which 4-Benzylidene-2-phenyl-2-oxazolin-5-one exerts its effects include:

Geometric Isomerization: The compound absorbs light, leading to the rearrangement of its molecular structure into different geometric isomers.

Hydrogen Abstraction: The compound can abstract hydrogen atoms from solvent molecules, generating radicals that can participate in further chemical reactions.

These mechanisms involve the interaction of the compound with light and solvent molecules, leading to changes in its structure and reactivity.

Vergleich Mit ähnlichen Verbindungen

4-Benzylidene-2-phenyl-2-oxazolin-5-one can be compared with other azlactones and oxazolinones:

4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one: Similar in structure but with an ethoxymethylene group instead of a benzylidene group.

3-Phenyl-5-isoxazolone: Another related compound with a different ring structure.

7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Shares some structural similarities but differs in the ring system and functional groups.

The uniqueness of this compound lies in its specific photochemical properties and the ability to undergo geometric isomerization and hydrogen abstraction, which are not as prominent in the similar compounds listed above .

Biologische Aktivität

4-Benzylidene-2-phenyl-2-oxazolin-5-one (commonly referred to as BPO) is a heterocyclic compound belonging to the oxazolone family. This compound has garnered attention in recent research due to its potential biological activities , particularly its antimicrobial and anticancer properties . This article reviews the biological activity of BPO, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound has a molecular formula of C₁₆H₁₁NO₂ and a molecular weight of 249.26 g/mol. The structure features a five-membered ring containing nitrogen and oxygen, which is characteristic of oxazolines. The compound can exist in different geometric isomers, influencing its biological activity .

The biological activity of BPO is primarily attributed to its ability to interact with various molecular targets. It acts as an electrophile , reacting with nucleophilic sites on biomolecules, which can lead to:

- Inhibition of enzyme activity : BPO may inhibit key enzymes involved in metabolic pathways.

- Induction of apoptosis : The compound has shown potential in triggering programmed cell death in cancer cells .

Antimicrobial Activity

Research has demonstrated that BPO exhibits significant antimicrobial properties against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. Key findings include:

Minimum Inhibitory Concentration (MIC) Studies

A study conducted on the antimicrobial efficacy of BPO revealed the following MIC values against various bacterial strains:

| Microorganism | MIC (mg/ml) |

|---|---|

| Staphylococcus aureus | 0.1 |

| Escherichia coli | 0.1 |

| Pseudomonas aeruginosa | 0.5 |

| Bacillus cereus | 0.2 |

These results indicate that BPO possesses bacteriostatic and bactericidal effects, making it a promising candidate for further development as an antimicrobial agent .

Anti-biofilm Activity

BPO has also been shown to inhibit biofilm formation, particularly in Staphylococcus aureus. The presence of BPO significantly reduced the expression of the icaA gene , which is associated with biofilm formation. This suggests that BPO could be effective in preventing biofilm-associated infections .

Anticancer Activity

In addition to its antimicrobial properties, BPO has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) cells. Research findings indicate:

- Cytotoxic Concentrations : At concentrations ranging from 0.01 mg/ml to 1 mg/ml, BPO significantly decreased cell viability in MCF-7 cells.

This cytotoxicity is believed to be mediated through the induction of apoptosis and disruption of cellular processes essential for cancer cell survival .

Case Studies

Several studies have been conducted to evaluate the biological activity of BPO:

- Study on Antimicrobial Properties : A comprehensive study assessed the antimicrobial effects of BPO against clinical isolates and standard strains, revealing its effectiveness against resistant strains such as Pseudomonas aeruginosa .

- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of BPO on various cancer cell lines, confirming its potential as an anticancer agent through apoptosis induction.

Eigenschaften

IUPAC Name |

(4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDOKJVMHZUBTN-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842-74-0 | |

| Record name | Hippuric-benzaldehyde azalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC3334 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC291 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

A1: Researchers attempting to replicate the synthesis of 3-substituted pyruvic acids by reacting 4-Benzylidene-2-phenyl-2-oxazolin-5-one with formic acid were unable to obtain the claimed α-oxocarboxylic acid product [, ]. Instead, they observed primarily starting material and some hydrolysis product (2-benzoylaminocinnamic acid) after short reaction times. Prolonged heating yielded predominantly 2-benzoylaminocinnamic acid, with no detectable CO evolution, contrary to what would be expected if the reaction proceeded as initially described [, ].

Q1: What is the significance of the differing results observed in the attempted synthesis of 3-substituted pyruvic acids?

A1: The inability to replicate the initial findings highlights the importance of reproducibility in scientific research. The discrepancies could be attributed to various factors, such as differences in reaction conditions, purity of reagents (particularly the formic acid), or even subtle variations in experimental procedures. Further investigation and clarification are necessary to determine the true course of the reaction between this compound and formic acid and to validate the original claims.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.